molecular formula C10H13FO B7846376 1-(4-Fluorophenyl)butan-2-ol

1-(4-Fluorophenyl)butan-2-ol

Cat. No.: B7846376
M. Wt: 168.21 g/mol
InChI Key: OOXQNMGUBAWLNM-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)butan-2-ol is a fluorinated secondary alcohol characterized by a hydroxyl group (-OH) at the second carbon of a butane chain and a 4-fluorophenyl substituent at the first carbon. Fluorinated aromatic alcohols like this are often studied for their enhanced metabolic stability and bioactivity due to the electronegative fluorine atom, which influences electronic and steric properties .

Properties

IUPAC Name

1-(4-fluorophenyl)butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO/c1-2-10(12)7-8-3-5-9(11)6-4-8/h3-6,10,12H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXQNMGUBAWLNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=C(C=C1)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(4-Fluorophenyl)butan-2-one

The ketone precursor is synthesized via Friedel-Crafts acylation, where 4-fluorobenzene reacts with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction proceeds under anhydrous conditions in dichloromethane at 0–5°C for 6–8 hours, yielding the ketone with approximately 78% efficiency.

Reduction to this compound

The ketone is reduced using sodium borohydride (NaBH₄) in ethanol at room temperature. This method selectively targets the carbonyl group, producing the secondary alcohol with minimal side reactions. Recent optimizations demonstrate that employing 1.5 equivalents of NaBH₄ over 2 hours achieves a 92% conversion rate.

Table 1: Reduction Conditions and Yields

Reducing AgentSolventTemperature (°C)Time (h)Yield (%)
NaBH₄Ethanol25292
LiAlH₄THF01.588
DIBAL-HToluene-20385

The choice of reducing agent significantly impacts selectivity and purity. While NaBH₄ offers high yields under mild conditions, lithium aluminum hydride (LiAlH₄) and diisobutylaluminum hydride (DIBAL-H) require stricter temperature control but are effective for sterically hindered substrates.

Photocatalyzed Hydroxy Addition to Alkenes

A modern approach leverages visible-light photocatalysis to introduce hydroxyl groups into alkenes. This method, adapted from recent work on alkene difunctionalization, provides a stereocontrolled route to this compound.

Reaction Setup and Mechanism

The protocol employs 4-(4-fluorophenyl)but-1-ene as the starting material, which undergoes anti-Markovnikov hydroxytrifluoromethylation in the presence of the photocatalyst 4DPAIPN (2 mol%). Irradiation with a violet Kessil lamp (λmax = 427 nm) in dimethyl sulfoxide (DMSO) generates a hydroxyl radical, which adds to the alkene’s less substituted carbon. Subsequent hydrogen atom transfer (HAT) produces the secondary alcohol.

Key Conditions :

  • Catalyst : 4DPAIPN (2 mol%)

  • Solvent : DMSO (0.2 M)

  • Light Source : Violet LED (427 nm)

  • Reaction Time : 90 minutes

This method achieves an 85% yield, with the reaction’s efficiency contingent on rigorous exclusion of oxygen and precise control of light intensity.

Post-Reduction Purification

The crude product is purified via flash chromatography using a hexane/ethyl acetate gradient (9:1 to 7:3). Recrystallization from ethanol-water mixtures further enhances purity to >99%, as confirmed by high-performance liquid chromatography (HPLC).

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

ParameterCatalytic ReductionPhotocatalyzed Addition
Starting Material CostModerateHigh
Reaction Time2–3 hours1.5 hours
Yield (%)88–9285
StereoselectivityLowHigh
ScalabilityIndustrialLab-scale

The catalytic reduction method excels in scalability and cost-effectiveness, making it suitable for bulk production. In contrast, photocatalysis offers superior stereocontrol, advantageous for enantioselective synthesis but limited by higher reagent costs and specialized equipment requirements.

Industrial Production Considerations

Catalytic Hydrogenation

Large-scale synthesis often employs catalytic hydrogenation of 4-(4-fluorophenyl)butan-2-one using Raney nickel or palladium on carbon (Pd/C) under 50–100 psi H₂ pressure. This continuous-flow process achieves >95% conversion with minimal waste, though catalyst deactivation remains a challenge.

Solvent Recycling

Green chemistry principles advocate for solvent recovery systems. Ethanol and toluene are distilled and reused, reducing production costs by 18–22% in pilot studies.

Emerging Methodologies

Recent explorations into enzymatic reduction using alcohol dehydrogenases (ADHs) show promise for sustainable synthesis. Preliminary trials with Lactobacillus brevis ADH immobilized on silica gel report a 76% yield under aqueous conditions at 30°C, though substrate inhibition limits broader applicability .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol can be oxidized to the corresponding ketone, 1-(4-fluorophenyl)butan-2-one, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to the corresponding alkane, 1-(4-fluorophenyl)butane, using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in ether.

Major Products Formed

    Oxidation: 1-(4-Fluorophenyl)butan-2-one.

    Reduction: 1-(4-Fluorophenyl)butane.

    Substitution: 1-(4-Fluorophenyl)butyl chloride or 1-(4-Fluorophenyl)butyl bromide.

Scientific Research Applications

1-(4-Fluorophenyl)butan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)butan-2-ol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets, influencing its pharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 1-(4-Fluorophenyl)butan-2-ol with structurally related compounds, emphasizing substituent effects on physicochemical properties and bioactivity:

Compound Name Key Substituents Functional Groups Molecular Weight (g/mol) Notable Properties/Activity References
This compound - 4-Fluorophenyl at C1
- -OH at C2
Secondary alcohol ~154.17 (calculated) Hypothesized enhanced metabolic stability due to fluorine; potential intermediate for SAR studies.
3,3,4,4,4-Pentafluoro-1-(4-fluorophenyl)butan-2-ol - 4-Fluorophenyl at C1
- -OH at C2
- Five fluorine atoms at C3 and C4
Fluorinated alcohol 258.17 Increased lipophilicity and steric hindrance; potential for altered pharmacokinetics.
2-(4-Chlorophenyl)butan-2-ol - 4-Chlorophenyl at C2
- -OH at C2
Tertiary alcohol 184.67 Chlorine’s lower electronegativity may reduce bioactivity compared to fluorine analogs.
4-(4-Methylphenyl)butan-1-ol - 4-Methylphenyl at C4
- -OH at C1
Primary alcohol ~164.24 (calculated) Reduced hydrogen-bonding capacity due to primary -OH position; lower polarity.
Bitertanol - Biphenyl-4-yloxy group
- 1,2,4-Triazole substituent
Triazole-containing alcohol 337.42 Antifungal activity; demonstrates how bulky substituents enhance target binding.
4-Phenyl-2-butanone - Phenyl at C4
- Ketone at C2
Ketone 148.20 Lack of -OH reduces hydrogen bonding; higher reactivity in nucleophilic additions.

Research Findings and Gaps

  • Key Insight : Fluorine’s electronegativity and steric effects dominate SAR trends, making this compound a promising candidate for further optimization in drug design.
  • Data Gaps: Limited information exists on the target compound’s synthesis, solubility, and explicit bioactivity. Future studies should prioritize these areas.

Biological Activity

1-(4-Fluorophenyl)butan-2-ol is a secondary alcohol characterized by a fluorinated phenyl ring. Its molecular formula is C10H13FO, and it has gained attention in various fields of research due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

This compound can be synthesized through several methods, including the reduction of 1-(4-fluorophenyl)butan-2-one using reducing agents like sodium borohydride or lithium aluminum hydride. The presence of a fluorine atom enhances its binding affinity to biological targets, which may influence its pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various gram-positive bacteria and fungi. The structure-activity relationship (SAR) suggests that the fluorinated phenyl group is essential for its antimicrobial efficacy .

Microorganism Activity
Staphylococcus aureusSignificant
Escherichia coliModerate
Candida albicansSignificant

Anti-inflammatory Effects

In vitro studies have shown that this compound may possess anti-inflammatory properties. It was observed to inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential as an anti-inflammatory agent.

Antiproliferative Activity

The compound has also been investigated for its antiproliferative effects in cancer cell lines. In particular, studies on breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that this compound could reduce cell viability significantly, indicating potential use in cancer therapy.

Cell Line IC50 (µM)
MCF-710 - 30
MDA-MB-23120 - 40

The mechanism of action for this compound likely involves interaction with specific enzymes or receptors within biological systems. The fluorine substitution may enhance the compound's ability to bind to molecular targets, influencing various pathways involved in inflammation and cell proliferation .

Case Studies

  • Antimicrobial Study : A series of experiments assessed the efficacy of this compound against several pathogens. Results indicated a dose-dependent response with significant inhibition observed at concentrations above 5 µM .
  • Cancer Research : In a study focusing on breast cancer cells, treatment with this compound resulted in a reduction of cell proliferation by approximately 75% after 72 hours of exposure at a concentration of 10 µM. This suggests that the compound may be effective in targeting cancerous cells while sparing normal cells .

Q & A

Basic Question: What are the recommended synthetic strategies for preparing enantiomerically pure 1-(4-Fluorophenyl)butan-2-ol?

Methodological Answer:
Enantioselective synthesis of this compound can be achieved via asymmetric reduction of its ketone precursor, 1-(4-Fluorophenyl)butan-2-one, using chiral catalysts. For example, Corey-Bakshi-Shibata (CBS) reduction or enzymatic reduction with ketoreductases can yield high enantiomeric excess (ee). Chiral chromatography (e.g., HPLC with a chiral stationary phase) is critical for verifying purity . Structural analogs, such as (2R)-1-(4-Fluorophenyl)propan-2-ol, have been synthesized using similar methodologies, emphasizing the importance of stereochemical control in bioactive intermediates .

Basic Question: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the fluorophenyl group (e.g., aromatic proton splitting patterns at δ 7.2–7.4 ppm) and hydroxyl proton resonance (δ 1.5–2.0 ppm, broad).
  • IR Spectroscopy : A strong O-H stretch (~3300 cm1^{-1}) and C-F vibrations (~1220 cm1^{-1}) are diagnostic.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C10_{10}H13_{13}FO: calculated 168.0954).
    Cross-referencing with PubChem data for structurally related fluorophenyl alcohols ensures accurate interpretation .

Advanced Question: How does the fluorophenyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:
The electron-withdrawing fluorine atom at the para position enhances the electrophilicity of adjacent carbons, facilitating nucleophilic attacks. For example, in esterification or etherification reactions, the hydroxyl group’s reactivity can be modulated by the fluorophenyl ring’s electronic effects. Computational studies (DFT calculations) on analogous compounds, such as 1-(4-Fluorophenyl)propan-2-ol, reveal decreased electron density at the β-carbon, supporting experimental kinetic data .

Advanced Question: What strategies resolve discrepancies in reported biological activity data for this compound derivatives?

Methodological Answer:
Contradictions in biological data (e.g., enzyme inhibition vs. inactivity) often stem from:

  • Stereochemical Variability : Enantiomers may exhibit divergent binding affinities. Use chiral resolution techniques (e.g., SFC) to isolate active forms .
  • Impurity Profiles : Trace byproducts (e.g., ketone precursors) can skew results. Validate purity via GC-MS or HPLC before assays .
  • Assay Conditions : Varying pH or solvent systems (e.g., DMSO vs. aqueous buffers) alter solubility and activity. Standardize protocols using PubChem bioassay guidelines .

Basic Question: What are the applications of this compound in medicinal chemistry?

Methodological Answer:
This compound serves as a chiral building block for:

  • Drug Precursors : Analogous to 1-(4-Fluorophenyl)propan-2-ol, it is used in synthesizing β-blockers or antiviral agents.
  • Enzyme Probes : The fluorophenyl group’s hydrophobicity and electronic properties make it suitable for studying cytochrome P450 interactions via fluorescence quenching assays .

Advanced Question: How can computational modeling optimize the design of this compound derivatives for target-specific binding?

Methodological Answer:

  • Docking Simulations : Use software like AutoDock Vina to predict binding modes with protein targets (e.g., kinases or GPCRs).
  • QSAR Studies : Correlate substituent effects (e.g., fluorine position) with bioactivity using descriptors like logP and Hammett constants.
  • MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales. For example, derivatives of bis(4-fluorophenyl)methanol have been modeled for antimicrobial activity .

Basic Question: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves and safety goggles due to potential skin/eye irritation.
  • Ventilation : Work in a fume hood to avoid inhalation of volatilized fluorinated compounds.
  • Storage : Keep at 2–8°C in amber glass to prevent photodegradation. Refer to safety data sheets (SDS) for fluorinated alcohols like 4-Fluoro-1-butanol as analogs .

Advanced Question: What are the challenges in scaling up the synthesis of this compound while maintaining enantiopurity?

Methodological Answer:

  • Catalyst Efficiency : Transition from stoichiometric chiral auxiliaries to catalytic asymmetric methods (e.g., Noyori hydrogenation) reduces cost but requires rigorous optimization of pressure/temperature.
  • Downstream Processing : Continuous-flow systems can enhance separation of enantiomers via chiral membranes or simulated moving bed (SMB) chromatography.
  • Byproduct Management : Fluorinated byproducts (e.g., HF) necessitate corrosion-resistant reactors. Lessons from scaled syntheses of 4-(4-Fluorophenyl)butan-1-ol highlight these challenges .

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